molecular formula C28H18 B14151639 1,1'-Bianthracene CAS No. 91499-35-3

1,1'-Bianthracene

Cat. No.: B14151639
CAS No.: 91499-35-3
M. Wt: 354.4 g/mol
InChI Key: XWSSEFVXKFFWLJ-UHFFFAOYSA-N
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Description

Academic Significance in Polycyclic Aromatic Hydrocarbon Chemistry

Polycyclic aromatic hydrocarbons are a major field of study, originating from sources like fossil fuels and the incomplete combustion of organic materials. wikipedia.orgiarc.fr They are characterized by their structure of two or more fused benzene (B151609) rings. nih.govmdpi.com Within this broad class, 1,1'-bianthracene (B14151596) is significant not just as a dimer of anthracene (B1667546), but primarily due to its stereochemical properties.

The most notable feature of this compound and its derivatives is atropisomerism . This phenomenon arises because the bulky anthracene units sterically hinder free rotation around the single bond that connects them. scirp.org This restricted rotation leads to the existence of stable, non-interconvertible rotational isomers, or atropisomers, which are chiral and can be separated. scirp.orgfigshare.comunibo.it The concept of atropisomerism is defined by a rotational energy barrier high enough to allow for the isolation of the conformers as distinct chemical entities. unibo.it

The synthesis of these sterically congested molecules is a key area of academic inquiry. Researchers have developed various methods to construct the bianthracene scaffold, including Ni(0)-mediated coupling of corresponding chloro-derivatives and oxidative coupling routes. researchgate.netacs.org The enantiospecific synthesis of 9,9'-bianthracenyl-based atropisomers has been achieved through methods like bidirectional [4+2] cycloadditions involving chiral bis(aryne) synthetic equivalents, demonstrating a high degree of control over their three-dimensional structure. researchgate.net The study of this compound and its isomers thus provides deep insights into stereocontrolled synthesis, the nature of non-planar PAHs, and the fundamental principles of axial chirality. researchgate.netresearchgate.net

Contextual Role in Contemporary Materials Science Research

The unique electronic and photophysical properties of the this compound core have made it a valuable building block in modern materials science, particularly in the development of advanced functional materials.

Organic Electronics: Derivatives of bianthracene are prominent in the field of organic electronics. lookchem.com They are investigated for their excellent thermal stability and high quantum yields, making them suitable for use in Organic Light-Emitting Diodes (OLEDs). ingentaconnect.com Researchers have synthesized a variety of bianthracene derivatives to function as highly efficient blue fluorescent emitters, a crucial component for full-color displays and solid-state lighting. magtech.com.cn

For instance, fluorinated 9,9'-bianthracene (B94274) derivatives have been developed as deep-blue dopants in OLEDs, achieving high external quantum efficiencies. rsc.org In one study, a device using 10,10′-bis(4-fluorophenyl)-9,9′-bianthracene as a host material demonstrated an external quantum efficiency (EQE) of 5.43%. researchgate.net Another example involves end-capping the bianthracene core with groups like dibenzo[b,d]furan, which resulted in a blue-emitting OLED with a luminance of 3112 cd/m² and an EQE of 2.11%. ingentaconnect.com The spatially orthogonal arrangement of the two anthracene units in some derivatives can influence the electronic processes within the device, such as reverse intersystem crossing (RISC). rsc.org

Beyond OLEDs, bianthracene has been used in Organic Field-Effect Transistors (OFETs). An OFET fabricated with 9,9'-bianthracene as the active semiconductor layer showed a field-effect mobility of 0.067 cm²/(V·s), highlighting its potential for charge transport applications. researchgate.net

On-Surface Synthesis and Nanomaterials: In the realm of nanotechnology, bianthracene precursors play a critical role in the bottom-up synthesis of atomically precise graphene nanoribbons (GNRs). researchgate.net Specifically, 10,10′-dibromo-9,9′-bianthracene (DBBA) is a widely used precursor molecule. When deposited on a catalytic metal surface, such as Ag(111) or Cu(111), and heated, DBBA molecules undergo a series of on-surface reactions. nih.govresearchgate.net This process typically involves dehalogenation to form reactive intermediates, followed by polymerization and subsequent cyclodehydrogenation to yield well-defined GNRs. researchgate.netnih.gov The structure of the final GNR is highly dependent on the substrate and reaction conditions, allowing for precise control over the nanomaterial's properties. nih.gov

Research Findings on this compound Derivatives

The following table summarizes key findings from recent research on various this compound derivatives, highlighting their performance in different applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91499-35-3

Molecular Formula

C28H18

Molecular Weight

354.4 g/mol

IUPAC Name

1-anthracen-1-ylanthracene

InChI

InChI=1S/C28H18/c1-3-9-21-17-27-23(15-19(21)7-1)11-5-13-25(27)26-14-6-12-24-16-20-8-2-4-10-22(20)18-28(24)26/h1-18H

InChI Key

XWSSEFVXKFFWLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C4=CC=CC5=CC6=CC=CC=C6C=C54

Origin of Product

United States

Synthetic Methodologies for 1,1 Bianthracene and Its Derivatives

Core Structure Synthesis Approaches

The foundational step in accessing the diverse chemistry of bianthracenes is the efficient synthesis of the core 1,1'-bianthracene (B14151596) structure. Reductive coupling reactions have historically been a cornerstone of this endeavor.

Reductive Coupling Reactions (e.g., from Anthraquinone (B42736) Precursors)

One of the most established methods for synthesizing the 9,9'-bianthracene (B94274) core involves the reductive coupling of anthraquinone or its derivatives. fishersci.es This approach leverages readily available starting materials. Common reducing agents employed for this transformation include tin in the presence of hydrochloric and acetic acid, or zinc powder with hydrochloric acid. fishersci.esacs.org For instance, the reaction of anthraquinone with tin and a mixture of glacial acetic acid and hydrochloric acid under reflux conditions yields 9,9'-bianthracene. acs.org A similar method utilizes anthrone (B1665570) as the starting material, which is also reduced and coupled under acidic conditions. fishersci.es

Another significant reductive coupling strategy is the Ullmann reaction, which involves the copper-mediated coupling of aryl halides. harvard.edu This reaction can be used to synthesize symmetric biaryls, including this compound, from the corresponding halo-anthracene precursor at elevated temperatures. beilstein-journals.org The classic Ullmann reaction often requires stoichiometric amounts of copper and harsh reaction conditions. harvard.edu

Starting MaterialReducing System/CatalystProductTypical YieldReference
AnthraquinoneSn / HCl, Acetic Acid9,9'-Bianthracene~50% fishersci.esacs.org
AnthraquinoneZn / HCl, Acetic Acid9,9'-BianthraceneNot specified fishersci.es
AnthroneSn / HCl, Acetic Acid9,9'-Bianthracene~50% fishersci.es
9-BromoanthraceneCu9,9'-BianthraceneNot specified acs.org

Palladium-Catalyzed Cross-Coupling Strategies

To unlock the full potential of this compound as a molecular scaffold, methods for its selective functionalization are paramount. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for introducing a wide array of substituents onto the bianthracene core. beilstein-journals.org

Suzuki Coupling for Aryl and Alkyl Substitutions

The Suzuki-Miyaura coupling reaction facilitates the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. beilstein-journals.org This reaction is highly versatile and tolerant of many functional groups, making it ideal for the derivatization of complex aromatic systems. fishersci.es In the context of this compound, dihalo-derivatives of bianthracene can be coupled with various aryl or alkyl boronic acids or their esters to introduce new substituents. researchgate.net For example, the Suzuki coupling of a bromo-substituted aromatic compound with a boronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base affords the corresponding aryl-substituted product. researchgate.netresearchgate.net This methodology allows for the synthesis of a diverse library of this compound derivatives with tailored steric and electronic properties. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in these coupling reactions. fishersci.esorganic-chemistry.org

Targeted Derivatization for Modulated Electronic Structures

The introduction of specific functional groups onto the this compound framework can significantly alter its electronic structure, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is key for designing materials with specific photophysical and electronic properties for applications in organic light-emitting diodes (OLEDs) and other electronic devices. tcichemicals.com

A notable example is the synthesis of fluorinated 9,9'-bianthracene derivatives. researchgate.net The introduction of fluorine atoms at different positions of the phenyl groups attached to the 10 and 10' positions of the bianthracene core has been shown to effectively tune the electroluminescent (EL) performance of these materials when used as hosts in OLEDs. researchgate.net The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels, which can improve charge injection and transport properties, leading to enhanced device efficiency and stability. researchgate.net The strategic placement of these substituents allows for the fine-tuning of the twisted intramolecular charge transfer (TICT) excited states, which are crucial for the performance of blue fluorescent materials. researchgate.net

CompoundDopantMaximum External Quantum Efficiency (EQE) (%)Luminance (cd m⁻²) for 92% of max EQEReference
BAn-(4)-FDPAVBi5.4310,000 researchgate.net
BAn-(4)-FC545T5.20Not specified researchgate.net
BAn-(2)-FDPAVBiNot specified79.5% of max EQE researchgate.net
BAn-(3)-FDPAVBiNot specified80.5% of max EQE researchgate.net
BAn-(2,4)-FDPAVBiNot specified82.6% of max EQE researchgate.net
BAn-(3,4,5)-FDPAVBiNot specified73.2% of max EQE researchgate.net

On-Surface Synthesis and Self-Assembly Processes

A cutting-edge approach for the construction of advanced carbon-based nanomaterials involves the on-surface synthesis and self-assembly of molecular precursors. This bottom-up strategy allows for the creation of atomically precise structures that are inaccessible through traditional solution-phase chemistry.

Fabrication of Atomically Precise Graphene Nanoribbons from Bianthracene Precursors

A prime example of on-surface synthesis is the fabrication of atomically precise graphene nanoribbons (GNRs) from 10,10'-dibromo-9,9'-bianthracene (B55566) (DBBA) precursors on metal surfaces such as gold (Au(111)) and silver (Ag(111)). arxiv.org The process typically involves a two-step reaction sequence. arxiv.org First, the DBBA molecules are deposited onto the metal surface, where thermal annealing leads to the cleavage of the carbon-bromine bonds. The resulting reactive radical species then undergo a surface-catalyzed Ullmann-type coupling to form one-dimensional polymeric chains of bianthracene units. arxiv.org A subsequent higher-temperature annealing step induces an intramolecular cyclodehydrogenation, where C-H bonds are broken and new C-C bonds are formed, leading to the planarization of the polymer chains into well-defined GNRs. arxiv.org The width and edge structure of the resulting GNRs are precisely determined by the structure of the initial bianthracene precursor. This method provides a powerful route to tailor the electronic properties of GNRs for future nanoelectronic applications. arxiv.org

Control of Polymerization and Structural Alignment on Surfaces

Design and Synthesis of Bridged Bianthracene Systems (e.g., Oxygen- and Sulfur-Bridged)

A series of oxygen- and sulfur-bridged bianthracene V-shaped π-electronic cores have been successfully synthesized. researchgate.netlookchem.com These bent structures often exhibit excellent thermal stability and high solubility in common organic solvents, which is advantageous for solution-based processing of electronic devices. researchgate.net The bent conformation plays a crucial role in promoting dense molecular packing, which can lead to efficient intermolecular orbital overlap and enhanced charge transport properties. researchgate.netlookchem.com

The synthesis of these bridged systems employs various chemical strategies. For example, ladder-type oligomers with multiple oxygen bridges have been synthesized via a catalyst-free intramolecular SNAr (nucleophilic aromatic substitution) reaction. researchgate.net In other work, photoirradiation of a 9-to-9' sulfoxide-bridged anthracene (B1667546) dimer has been shown to induce a sulfur-extrusion reaction, yielding 9,9'-bianthracene. tcichemicals.comnii.ac.jp This suggests that sulfur-bridged compounds can also serve as precursors to bianthracenes.

Theoretical and experimental studies show that sulfur-bridged V-shaped molecules are often more suitable for two-dimensional charge transport than their oxygen-bridged counterparts, exhibiting higher hole mobilities in some cases. researchgate.net

Table 3: Comparison of Oxygen- and Sulfur-Bridged Bianthracene Systems

FeatureOxygen-Bridged SystemsSulfur-Bridged SystemsReference
Molecular StructureForms a V-shaped or bent π-core.Forms a V-shaped or bent π-core, with the sulfur atom protruding from the π-surface. researchgate.netnii.ac.jp
Synthesis StrategyCan be synthesized via catalyst-free intramolecular SNAr reactions.Can be synthesized from dibromo-dimers with sodium sulfide (B99878) or serve as precursors to bianthracene via sulfur-extrusion. unican.esresearchgate.nettcichemicals.com
Key PropertiesExcellent thermal stability and solubility.Excellent solubility; can be more suitable for 2D charge transport, with hole mobilities up to 2.0 cm²/Vs reported. researchgate.net
ApplicationOrganic semiconductors for electronic devices.Organic semiconductors for high-performance, solution-processed OFETs. researchgate.netnii.ac.jp

Molecular Architecture and Conformational Dynamics of 1,1 Bianthracene Systems

Intrinsic Steric Interactions and Orthogonal Anthracene (B1667546) Units

The structure of bianthracene systems is fundamentally governed by severe steric hindrance. In derivatives like 9,9'-bianthracene (B94274), which is structurally analogous to 1,1'-bianthracene (B14151596) in terms of inter-ring crowding, strong repulsive interactions occur between the hydrogen atoms at the peri-positions (1,1'- and 8,8'-positions). researchgate.netresearchgate.net This intramolecular repulsion forces the two anthracene rings to adopt a nearly perpendicular, or orthogonal, orientation relative to each other. researchgate.netresearchgate.net This orthogonal geometry is a defining characteristic, minimizing steric strain and electronically decoupling the two anthracene moieties in the ground state. researchgate.net The stability of this twisted structure can be further influenced by the presence of bulky substituent groups, which can sterically protect the core. acs.org This inherent orthogonality is crucial as it prevents intermolecular π–π stacking, a common phenomenon in planar aromatic systems. acs.org

Dihedral Angle Analysis and Variability

The degree of twisting between the two anthracene planes is quantified by the dihedral angle. For bianthracene systems, this angle is typically close to 90°. researchgate.net Theoretical calculations and experimental data for related compounds confirm this preference for a perpendicular arrangement. researchgate.net However, this angle is not rigidly fixed and exhibits variability depending on the specific substitution pattern and the molecule's environment (e.g., solvent, crystal lattice).

For instance, various 9,9'-bianthracene derivatives exhibit dihedral angles in the range of 82° to 90°. researchgate.net The environment, such as the forces present in a crystal lattice, can induce deviations from the ideal calculated orthogonality. acs.org In one study on oligo(9,10-anthrylene) dications, the maximum deviation of the dihedral angle from the calculated perpendicular value was found to be a modest 11.77(3)°, indicating that the orthogonal structure is largely maintained despite crystal packing forces. acs.org External factors like pressure can also influence the geometry. In a study of bi(anthracene-9,10-dimethylene), the "butterfly" angle of the reactant molecule showed minimal change under high pressure, remaining around 18-19°, while the product of its photocycloaddition had a much larger angle of about 50°. mdpi.com This illustrates that while the fundamental geometry is sterically enforced, the precise dihedral angle is subject to change based on chemical transformations and physical conditions. mdpi.comosti.gov

Table 1: Dihedral Angle Data for Bianthracene and Related Compounds

Compound/SystemConditionDihedral Angle (°)Source
9,9'-Bianthracene DerivativesGeneral82 - 90 researchgate.net
9,9'-BianthraceneGround-state conformation~90 researchgate.net
Oligo(9,10-anthrylene) dication (2 2+)Crystal structureDeviation from calculated orthogonality of up to 11.77(3) acs.org
bi(anthracene-9,10-dimethylene) (reactant)Ambient pressure18.76(7) mdpi.com
bi(anthracene-9,10-dimethylene) (reactant)1.0 GPa18.8(5) mdpi.com

Conformational Isomerism and Interconversion Mechanisms (e.g., T form to F form)

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can interconvert through rotation around single bonds. solubilityofthings.comalgoreducation.com For some bianthracene derivatives, this isomerism manifests as an ability to switch between a twisted (T) form and a folded (F) form. acs.org

The T form typically corresponds to the open-shell, biradical species where the orthogonal structure of the parent molecule is maintained. acs.org In contrast, the F form is a closed-shell species where the anthracene units have undergone a structural change to a folded, more planar conformation. acs.org The interconversion between these states is a key aspect of their dynamic chemistry. Research has shown that a metastable open-shell T form can be isolated, which then undergoes a slow thermal conversion to the more stable closed-shell F form. For one derivative, the activation energy (Ea) for this T-to-F conversion was measured at 23.1 kcal mol–1, highlighting a significant energy barrier to interconversion. acs.org The ability to isolate and study these distinct isomers is challenging, as the T form can have a very short lifetime at room temperature. acs.org This dynamic process is crucial as the different conformers can possess dramatically different electronic and magnetic properties. acs.org

Crystal Engineering and Molecular Packing in Solid-State Structures

Crystal engineering aims to understand and control the arrangement of molecules in a crystal, as the molecular packing significantly influences the material's properties. nih.govaiche.org In this compound systems, the inherent, non-planar orthogonal structure plays a dominant role in dictating the crystal packing. acs.org

The twisted geometry effectively hinders the dense π–π stacking interactions commonly observed between planar aromatic molecules. acs.org This effect can be enhanced by introducing bulky substituents, which further suppress intermolecular contacts. acs.org As a result, the crystal packing forces often have a minimal perturbing effect on the intrinsic molecular geometry of these twisted dications. acs.org However, the packing arrangement is sensitive to external stimuli. Studies on related anthracene derivatives have shown that high pressure can influence intermolecular interactions without significantly altering the core intramolecular geometry. mdpi.com The type of crystalline form can also depend on the mutual arrangement of the anthracene moieties. For example, bi(anthracene-9,10-dimethylene) is known to crystallize in two different forms (α and β), which differ in how the anthracene units are rotated relative to one another in the crystal lattice. mdpi.com The specific packing mode adopted in the solid state can be influenced by factors such as the length of attached alkyl chains, which can hinder or facilitate certain types of intermolecular stacking. rsc.org

Electronic Structure and Spectroscopic Characterization of 1,1 Bianthracene Derivatives

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental approach to understanding the electronic behavior of molecules, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals are crucial in determining the electronic transitions and reactivity of 1,1'-bianthracene (B14151596) derivatives. wikipedia.orglibretexts.org

The HOMO and LUMO energy levels of this compound derivatives can be determined and tailored through chemical modifications. These energy levels are critical in understanding the electron-donating and electron-accepting capabilities of the molecules. nih.govijarset.com For instance, in a series of fluorinated 9,9′-bianthracene derivatives, the HOMO levels were found to range from -5.68 to -5.77 eV, while the LUMO levels ranged from -2.63 to -2.69 eV. researchgate.net The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's electronic properties and stability. nih.gov A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and polarizability. nih.gov

Introducing electron-donating or electron-withdrawing groups can tune the frontier orbital energy levels. rsc.org For example, an out-of-phase mixing of high-lying occupied orbitals on a naphthalene (B1677914) core and a dimethylamino group can lead to an elevated HOMO, while an in-phase combination of LUMOs on the naphthalene core and a propionyl group can lower the LUMO energy of the entire molecule. rsc.org

Calculated HOMO and LUMO Energy Levels for a Series of Fluorinated 9,9′-Bianthracene Derivatives. researchgate.net
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
BAn-(2)-F-5.77-2.693.08
BAn-(3)-F-5.73-2.673.06
BAn-(4)-F-5.68-2.633.05

In molecules with conjugated π systems like this compound, π-electron delocalization, the spreading of electron density over multiple atoms, is a stabilizing factor. utexas.edualevelchemistry.co.uk This delocalization occurs through the overlap of p-orbitals. utexas.edu In the ground state of 9,9'-bianthracene (B94274), the two anthracene (B1667546) rings are nearly orthogonal, which limits the π-electron delocalization between the two moieties. researchgate.net

Upon photoexcitation, the situation can change dramatically. The formation of excited states can involve significant charge redistribution, leading to localization of charge on one of the anthracene units. This phenomenon is central to the formation of charge transfer states. epj-conferences.org The delocalized π system within the aromatic rings influences the molecule's reactivity, such as in electrophilic aromatic substitution reactions. numberanalytics.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Calculations

Excited State Characterization

The excited-state dynamics of this compound derivatives are complex and give rise to their interesting photophysical properties. Upon absorption of light, the molecule is promoted to an excited state, which can then undergo various relaxation processes.

The energy difference between the lowest singlet (S1) and triplet (T1) excited states, known as the singlet-triplet energy gap (ΔEST), is a critical parameter in determining the fate of the excited state. rsc.org A small ΔEST is a key requirement for materials exhibiting thermally activated delayed fluorescence (TADF), a process that allows for the conversion of non-emissive triplet excitons into emissive singlet excitons. rsc.orgrsc.org In many organic molecules, ΔEST is relatively large. rsc.org However, in certain molecular architectures, such as those with spatially separated HOMO and LUMO, the ΔEST can be minimized. researchgate.net For some bianthracene derivatives, the possibility of achieving a very small or even inverted singlet-triplet gap has been explored as a strategy to enhance fluorescence efficiency. researchgate.net The ΔEST can be influenced by factors such as molecular conformation and the surrounding environment. aps.org For instance, in 10,10′-diphenyl-9,9′-bianthracene (PPBA), the S1 exciton (B1674681) can be transferred to the T1 state, a process that is not observed in a related monoanthracene compound. rsc.org

Singlet-Triplet Energy Gaps (ΔEST) for Selected Molecules.
MoleculeΔEST (eV)Reference
4CzIPN0.042 aps.org
DNDK-10.14 researchgate.net
DNDK-20.36 researchgate.net
IB-BF2-IB0.25 nih.gov

Upon photoexcitation, particularly in polar solvents, this compound and its derivatives can form intramolecular charge transfer (CT) states. epj-conferences.orgresearchgate.net In these states, an electron is transferred from one anthracene moiety to the other, creating a highly polar species. epj-conferences.org A specific type of CT state is the Twisted Intramolecular Charge Transfer (TICT) state. researchgate.netrsc.org The formation of TICT states is often associated with a twisting motion around the bond connecting the donor and acceptor units, which in this case is the central C-C bond of the bianthracene core. ias.ac.in This twisting leads to a decoupling of the π-systems of the two anthracene rings, facilitating charge separation. researchgate.net The fluorescence from CT states is often characterized by a large Stokes shift and strong solvent polarity dependence. researchgate.net For example, fluorinated 9,9′-bianthracene derivatives have been shown to exhibit TICT excited states, which play a role in enhancing the performance of organic light-emitting diodes (OLEDs). researchgate.netrsc.org

In symmetric molecules like 9,9'-bianthracene, where the two anthracene units are identical, the formation of a charge-separated state upon photoexcitation is a fascinating example of symmetry-breaking. epj-conferences.org This process, known as symmetry-breaking charge separation (SB-CS), involves the localization of the positive and negative charges on the two chemically equivalent anthracene rings. epj-conferences.orgresearchgate.net The SB-CS process is heavily influenced by the surrounding solvent environment. epj-conferences.orgnih.gov In polar solvents, the solvent molecules can rearrange to stabilize the charge-separated state, driving the reaction forward. epj-conferences.org The dynamics of SB-CS in 9,9'-bianthracene have been shown to be coupled to the rotational motion of the solvent molecules. epj-conferences.org The competition between SB-CS and another excited-state process, singlet fission, can be controlled by changing the polarity of the environment, for instance, by intercalating solvent molecules into single crystals of 9,9'-bianthracene. nih.govacs.org

Absorption and Emission Spectroscopy Investigations

Vibronic Structure Analysis in UV-Vis Absorption Spectra

The ultraviolet-visible (UV-Vis) absorption spectra of this compound and its derivatives often exhibit a distinct vibronic structure, which is characteristic of the constituent anthracene units. This fine structure arises from the coupling of electronic transitions with various vibrational modes of the molecule. The analysis of these vibronic bands provides insight into the electronic and geometric structure of the molecule in its ground and excited states.

In many anthracene derivatives, the absorption spectra show a characteristic pattern of vibronic bands. For instance, a study of various anthracene derivatives, including those with fluorene (B118485) and phenyl substitutions, revealed that they all displayed the typical vibronic patterns of isolated anthracene units. researchgate.net For diphenylanthracene (DPA), three main absorption bands were identified at 355 nm, 375 nm, and 395 nm. researchgate.net The introduction of different substituents can lead to shifts in the positions of these peaks. For example, 10,10'-diphenyl-9,9'-bianthracene (B14697435) (PPBA) shows three absorption peaks derived from these vibronic structures, indicating that the S0-S1 transition is based on a localized single anthracene unit. rsc.org

The nature and position of substituents on the anthracene core can influence the energy levels and, consequently, the absorption wavelengths. A larger substituent aromatic ring on the anthracene tends to cause a larger red-shift (bathochromic shift) in the UV-Vis spectrum. researchgate.net This is evident when comparing derivatives like DAPFB, DPAPFB, and DNAPFB, which show slight shifts relative to each other. researchgate.net The optical band gaps, calculated from the maximum absorption edge, are also influenced by these substitutions. researchgate.net The well-resolved vibronic structure in the absorption spectra is a key feature for understanding the photophysical properties of these compounds. researchgate.netescholarship.org

CompoundVibronic Absorption Peaks (nm)Optical Band Gap (eV)
DPA355, 375, 395N/A
DAPFB~361-362, ~381-382, ~401-4023.03
DPAPFB~354, ~374, ~3943.02
DNAPFB~354, ~374, ~3943.02

Data sourced from a study on anthracene derivatives, illustrating the characteristic vibronic patterns. The peak positions for DAPFB, DPAPFB, and DNAPFB are estimated based on reported spectral shifts relative to DPA. researchgate.net

Influence of Charge-Transfer Formation on Fluorescence Spectra

The fluorescence spectra of this compound derivatives are highly sensitive to the formation of intramolecular charge-transfer (CT) states, particularly in polar solvents. rsc.orgscispace.com In nonpolar environments, the emission often originates from a locally excited (LE) state and resembles the structured fluorescence of the parent anthracene monomer. However, in the presence of polar solvents, many bianthracene systems exhibit a distinct, broad, and structureless emission band that is significantly red-shifted from the LE emission. rsc.orgresearchgate.net This phenomenon is often referred to as dual fluorescence.

This behavior is attributed to a photoinduced electron transfer process that leads to the formation of a twisted intramolecular charge-transfer (TICT) state. researchgate.net In the ground state, the two anthracene moieties in 9,9'-bianthryl are nearly orthogonal. researchgate.netlookchem.com Upon photoexcitation, the molecule can relax into a lower-energy CT state, a process that is often coupled with torsional motion and stabilized by the surrounding polar solvent molecules. scispace.comresearchgate.net The observation of a CT emission is ascribed to fluctuations in the solvent environment that stabilize this charge-transfer state and a lack of efficient non-radiative decay pathways. scispace.com

For example, 10,10'-diphenyl-9,9'-bianthracene (PPBA) displays red-shifted photoluminescence (PL) spectra in polar solvents, which is a clear indication of the formation of an intramolecular CT excited state. rsc.org In contrast, a related compound with a single anthracene unit, MADN, does not show this dependency on solvent polarity. rsc.org Studies on other 9,9'-bianthryl derivatives, such as BAHO and its substituted versions, have also reported dual emission from both locally excited and charge transfer states in their photoluminescence. acs.org The efficiency of this CT emission and the associated fluorescence lifetimes are dependent on the electronic coupling between the two anthracene rings. lookchem.com The formation and stabilization of these CT states are crucial in determining the emissive properties and potential applications of these molecules, for instance, in organic light-emitting diodes (OLEDs). researchgate.net

Compound/SystemSolvent PolarityObserved Fluorescence Behavior
9,9'-Bianthracene (and derivatives)PolarExhibits charge-transfer (CT) emission; often shows dual fluorescence (LE and CT bands). scispace.comresearchgate.net
10,10'-diphenyl-9,9'-bianthracene (PPBA)PolarRed-shifted PL spectra, indicating intramolecular CT state formation. rsc.org
10,10'-diphenyl-9,9'-bianthracene (PPBA)NonpolarEmission ascribed to a localized state on the anthracene unit. rsc.org
2-methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN)Polar/NonpolarPL is not dependent on solvent polarity; localized emission from the anthracene unit. rsc.org
9,9'-Bianthryl (BAHO) and derivativesVariousDual emission from locally excited (LE) and charge transfer (CT) states observed in photoluminescence. acs.org

Advanced Photophysical Investigations and Exciton Dynamics in 1,1 Bianthracene Systems

Exciton (B1674681) Generation and Decay Pathways

Upon photoexcitation, 1,1'-bianthracene (B14151596) systems generate electronically excited states known as excitons, which are bound electron-hole pairs. The nature and fate of these excitons are determined by a variety of competing pathways.

Singlet Exciton Formation (e.g., Free Excitons, Self-Trapped Excitons, Excimeric States)

In this compound systems, the initial photo-excitation typically populates the first excited singlet state (S₁), creating singlet excitons. The morphology of the material, such as whether it is in the form of nanoaggregates or a thin film, significantly influences the nature of these excitons.

Free and Self-Trapped Excitons: In vapor-deposited thin films of 9,9'-bianthracene (B94274), the emission is primarily dominated by singlet excitonic states. acs.org These films tend to have more packing irregularities, which can lead to the localization of excitons. acs.org

Excimeric States: In nanoaggregates, the photophysics are more complex, with emission features showing contributions from both excitonic states and long-lived excimeric states. acs.org An excimer is an excited-state dimer formed between two identical molecules, one in the excited state and one in the ground state. The broader emission spectrum of 9,9'-bianthracene nanoaggregates is indicative of the presence of these states. acs.org

Furthermore, the generation of singlet excitons can be enhanced through specific molecular design. In certain fluorinated 9,9'-bianthracene derivatives, a twisted intramolecular charge transfer (TICT) state can be accessed. researchgate.net This TICT state facilitates a charge-transfer intersystem crossing mechanism, which can promote the transition from a triplet charge-transfer state to a singlet charge-transfer state, thereby increasing the fraction of radiatively decaying singlet excitons in electroluminescent devices. researchgate.net

Triplet Exciton Generation (e.g., Intersystem Crossing, Singlet-Singlet Annihilation Mediated Formation)

Triplet excitons, which have a longer lifetime than singlets, can be generated through several mechanisms in bianthracene systems.

Intersystem Crossing (ISC): This is a spin-forbidden process where a molecule in an excited singlet state transitions to a triplet state (S₁ → T₁). While less common for many fluorescent molecules, it is a viable pathway for triplet formation. Nanosecond transient absorption spectroscopy has confirmed the presence of triplet states in bianthryls, with observed lifetimes extending to several hundred microseconds in solution. researchgate.net

Singlet Fission (SF): This process involves a singlet exciton converting into two triplet excitons (S₁ → 2xT₁). amolf.nl For this to be efficient, the energy of the singlet state must be approximately twice the energy of the triplet state (E(S₁) ≥ 2E(T₁)). amolf.nl In single crystals of 9,9'-bianthracene, the photophysics can be tuned between singlet fission and symmetry-breaking charge separation by altering the local electric field through the intercalation of solvent molecules. researcher.life Crystals without solvent undergo rapid singlet fission in under 2 picoseconds. researcher.life

Singlet-Singlet Annihilation Mediated Formation: A significant pathway for triplet generation in condensed phases is through the annihilation of two singlet excitons. acs.orgfigshare.com In studies on both nanoaggregates and thin films of 9,9'-bianthracene, transient absorption measurements revealed the formation of triplet excitons as a direct result of the singlet-singlet exciton annihilation process. acs.orgfigshare.com This phenomenon is particularly important at high excitation fluences. acs.orgacs.org

Exciton Transport and Diffusion Mechanisms

Once generated, excitons are not static; they can move through the material. The efficiency of this transport is critical for applications where energy needs to be transferred from the site of absorption to a reaction center or an emissive site.

Singlet Exciton Diffusion Coefficients and Lengths

A comparative study between nanoaggregates (Bi-An NA) and vapor-deposited thin films (Bi-An TF) of 9,9'-bianthracene showed that the thin film exhibited more packing irregularity. acs.org This disorder leads to slower exciton diffusion and a shorter exciton diffusion length compared to the more ordered nanoaggregate structure. acs.org

Below is a table summarizing the findings on excitonic diffusion parameters from ultrafast transient absorption studies.

Sample FormKey ObservationImplication on Diffusion
9,9'-Bianthracene Thin Film More packing irregularitySlower exciton diffusion, shorter diffusion length
9,9'-Bianthracene Nanoaggregate More ordered packingFaster exciton diffusion, longer diffusion length

Table based on findings from Manna et al., 2022. acs.orgfigshare.com

Triplet Exciton Diffusion Processes

Triplet excitons are known to be long-lived, but their transport typically occurs via a Dexter transfer mechanism, which is a short-range process dependent on wavefunction overlap. researchgate.net This makes their diffusion generally slower than the Förster mechanism available to singlet excitons. researchgate.net In ternary blend systems designed for triplet-triplet annihilation upconversion, triplet excitons generated on a sensitizer (B1316253) can diffuse through a host material to an annihilator. researchgate.net While specific diffusion coefficients for triplets in this compound are not widely reported, their transport is an essential step in processes like singlet fission, where the generated triplets must separate to be utilized. amolf.nl

Exciton Annihilation Phenomena

At high exciton densities, two excitons can interact and annihilate each other, a process that can be a loss mechanism or a useful phenomenon depending on the context.

Singlet-Singlet Annihilation (SSA): As mentioned previously, this process occurs at high excitation fluences where two singlet excitons interact. One outcome is the formation of a triplet exciton, as observed in 9,9'-bianthracene nanoaggregates and thin films. acs.orgacs.org

Triplet-Triplet Annihilation (TTA): This process involves the interaction of two triplet excitons, which can result in the formation of a higher-energy excited singlet state (T₁ + T₁ → S₁ + S₀). rsc.org This "upconversion" of energy is of great interest for enhancing solar cell efficiency and for bio-imaging. acs.org However, studies on non-doped organic light-emitting diodes (OLEDs) using 10,10'-diphenyl-9,9'-bianthracene (B14697435) (PPBA) as the emitter showed a notable absence of delayed electroluminescence, which is a characteristic signature of TTA. rsc.org This suggests that in this specific device architecture, the TTA process is not a significant channel for singlet exciton reproduction, possibly because triplet excitons are not efficiently generated or their interaction is suppressed by the orthogonal geometry. rsc.org In contrast, when 10,10′-diphenyl-9,9′-bianthracene is used as an annihilator in solution with a suitable sensitizer, it can participate in TTA for photon upconversion. acs.org

Singlet-Singlet Annihilation

Singlet-singlet annihilation is a phenomenon where two singlet excitons interact, resulting in the formation of one higher-energy exciton and one ground-state molecule. This process can be a significant loss mechanism in organic light-emitting diodes (OLEDs) at high brightness levels. In the context of this compound systems, studies on related compounds like 9,9'-bianthracene have shown that singlet-singlet annihilation can mediate the formation of triplet excitons. figshare.comacs.org This occurs when the annihilation event leads to a high-energy singlet state that can then undergo intersystem crossing to a triplet state. figshare.comacs.org

Fluence-dependent transient absorption measurements have been instrumental in identifying and quantifying this process. figshare.comacs.org For instance, in nanoaggregates and thin films of 9,9'-bianthracene, the decay kinetics of the initial excited state show a clear dependence on the excitation intensity, which is a hallmark of singlet-singlet annihilation. figshare.comacs.org The rate constant for singlet-singlet annihilation in crystalline anthracene (B1667546) has been estimated to be approximately 2.10 × 10⁻¹¹ cm³ sec⁻¹. aps.org While this value is for anthracene, it provides a relevant benchmark for understanding the efficiency of this process in bianthracene systems.

Triplet-Triplet Annihilation (TTA) Contributions

Triplet-triplet annihilation (TTA) is a process where two triplet excitons interact to produce a higher-energy singlet exciton, which can then decay radiatively, leading to delayed fluorescence. rsc.org This up-conversion process is a key mechanism for enhancing the efficiency of fluorescent OLEDs beyond the conventional limit imposed by spin statistics. rsc.orgacs.org

However, studies on spatially orthogonal bianthracenes, such as 10,10'-diphenyl-9,9'-bianthracene (PPBA), have revealed an absence of significant TTA. rsc.orgrsc.org Transient electroluminescence measurements on devices using PPBA as the emitter showed almost no delayed emission component, and the electroluminescence was largely insensitive to magnetic fields, which typically affect TTA. rsc.orgrsc.org This is in stark contrast to compounds with a single anthracene unit, like 2-methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN), which exhibit a large delayed electroluminescence component attributed to TTA. rsc.orgrsc.org

Theoretical calculations using time-dependent density functional theory (TD-DFT) for PPBA indicate that the lowest triplet states (T1 and T2) are significantly lower in energy than the first excited singlet state (S1), making the energy transfer required for TTA leading to S1 emission unfavorable. rsc.orgrsc.org Instead, it is proposed that in some bianthracene systems, a different pathway involving reverse intersystem crossing (RISC) from higher-lying triplet states (Tn>2) to excited singlet states (Sm≥1) might be at play. rsc.orgrsc.org

Ultrafast Time-Resolved Spectroscopic Techniques

To probe the intricate and rapid photophysical events in this compound systems, researchers employ a suite of ultrafast time-resolved spectroscopic techniques. These methods provide snapshots of the excited-state dynamics on timescales ranging from femtoseconds to nanoseconds and beyond.

Transient Absorption Spectroscopy: This pump-probe technique is a cornerstone for studying exciton dynamics. edinst.comtum.de A pump pulse excites the sample, and a subsequent probe pulse measures the change in absorption as a function of time and wavelength. edinst.comtum.de This allows for the direct observation of excited-state absorption, ground-state bleaching, and the formation and decay of transient species like excitons and charge-transfer states. edinst.comacs.org For example, in studies of 1,9'-bianthryl, transient absorption spectra revealed the evolution from a locally excited state to a charge-separated state, with the dynamics being highly dependent on the solvent polarity. acs.org In nanoaggregates and thin films of 9,9'-bianthracene, this technique has been used to monitor singlet-singlet annihilation and the subsequent formation of triplet excitons. figshare.comacs.org

Solvent Environment Effects on Exciton Dynamics

The surrounding solvent environment can have a profound impact on the photophysical behavior of bianthracenes, particularly on the dynamics of exciton relaxation and charge separation.

In nonpolar solvents, the excited state of bianthryls typically relaxes through structural reorganization, including twisting of the anthracene rings. acs.orgnih.gov However, in polar solvents, the formation of a twisted intramolecular charge transfer (TICT) state becomes a dominant relaxation pathway. acs.orgnih.gov This is evidenced by a significant red-shift in the emission spectra and a change in the fluorescence quantum yield as the solvent polarity increases. acs.orgnih.gov

For instance, studies on 1,9'-bianthryl have shown that in polar solvents like acetonitrile, the formation of a charge-separated state is driven by the orientational motion of the solvent molecules. acs.orgnih.gov Ultrafast spectroscopic measurements have directly observed the dynamics of this solvent-driven symmetry-breaking charge separation. acs.orgnih.gov The fluorescence lifetime of 1,9'-bianthryl was also observed to increase with solvent polarity, from 3.6 ns in cyclohexane (B81311) to 12 ns in dimethylformamide. nih.gov

Furthermore, the intercalation of solvent molecules into the crystal structure of 9,9'-bianthracene has been shown to tune its photophysics between singlet fission and symmetry-breaking charge separation. researcher.lifenih.gov Crystals with no solvent undergo fast singlet fission, while those containing polar solvents like benzonitrile (B105546) exhibit symmetry-breaking charge separation instead. researcher.lifenih.gov This demonstrates the critical role of the local electric field, as modified by the solvent, in dictating the fate of the excited state.

Research Findings Summary

Compound/SystemKey Photophysical ProcessExperimental Technique(s)Main Findings
10,10'-Diphenyl-9,9'-bianthracene (PPBA) Triplet-Triplet Annihilation (TTA)Transient Electroluminescence, Magnetic Field Dependence of ELAbsence of significant TTA, suggesting an alternative reverse intersystem crossing pathway from higher excited states. rsc.orgrsc.org
9,9'-Bianthracene Nanoaggregates and Thin Films Singlet-Singlet AnnihilationTransient Absorption SpectroscopyObservation of singlet-singlet annihilation leading to the formation of triplet excitons. figshare.comacs.org
1,9'-Bianthryl Solvent-Dependent Excited State DynamicsTransient Absorption Spectroscopy, Time-Resolved PhotoluminescenceIn polar solvents, formation of a charge-separated state is driven by solvent relaxation. In nonpolar solvents, excited state relaxation occurs via structural reorganization. acs.orgnih.gov
9,9'-Bianthracene Single Crystals Singlet Fission vs. Symmetry-Breaking Charge SeparationX-ray Diffraction, Transient Absorption MicroscopyThe photophysical pathway can be tuned by the polarity of intercalated solvent molecules. researcher.lifenih.gov

Supramolecular Chemistry and Host Guest Interactions of 1,1 Bianthracene Derivatives

Principles of Molecular Recognition and Host-Guest Complexation

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, leading to the formation of a stable host-guest complex. fiveable.meresearcher.life The fundamental principle relies on complementarity in size, shape, and chemical properties between the "host" and the "guest." researchgate.netlibretexts.org For bianthracene-based systems, the host is typically a larger macrocyclic or cage-like structure containing the bianthracene unit, which creates a defined cavity or binding surface. acs.orgnih.gov

The process of complexation is governed by several key principles:

Preorganization and Complementarity: Effective hosts are often pre-organized, meaning they possess a relatively rigid structure with a well-defined binding site that is complementary to the guest. researchgate.net This minimizes the entropic penalty upon binding. libretexts.org

Thermodynamics of Binding: The stability of a host-guest complex is determined by the thermodynamics of the binding event. nih.govnih.gov The formation of multiple non-covalent bonds releases energy (enthalpically favorable), while the release of solvent molecules from the host's cavity and the guest's surface upon binding increases disorder (entropically favorable). researcher.lifenih.gov

Selectivity: A key challenge and goal in host-guest chemistry is achieving selectivity, where a host preferentially binds to a specific guest over other, often structurally similar, molecules. fiveable.menih.gov In bianthracene derivatives, selectivity can be finely tuned by modifying the dimensions of the host cavity and the nature of the binding sites. acs.orgnih.govmdpi.com For example, a series of supramolecular metallacycles derived from 9,9'-bianthracene (B94274) demonstrated the ability to selectively recognize and encapsulate various guest molecules based on the precise tuning of the ligands' dimensions. nih.govmdpi.com

The study of these interactions often involves techniques like Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy to determine binding constants (Kₐ), which quantify the affinity between the host and guest. beilstein-journals.orgrsc.org

Formation of Supramolecular Metallacycles and Macrocyclic Compounds

Coordination-driven self-assembly is a powerful strategy for constructing discrete and well-defined supramolecular architectures. mdpi.comijacskros.comrsc.org This method utilizes the predictable and directional nature of coordination bonds between metal ions (acceptors) and organic ligands (donors). By using bianthracene derivatives as the organic ligand components, chemists have successfully synthesized a variety of large, functional metallacycles and macrocycles. acs.orgmdpi.com

A notable example involves the synthesis of tetranuclear supramolecular metallacycles from bifunctional pyridine (B92270) ligands derived from 9,9'-bianthracene. acs.orgnih.govmdpi.com These ligands were combined with half-sandwich Cp*Ir/Rh building blocks to form stable macrocyclic compounds. acs.org The structures of these metallacycles were unambiguously confirmed by single-crystal X-ray diffraction, revealing that they are composed of two bianthracene-based ligands, two other building block units (like 2,5-dihydroxy-1,4-benzoquinone), and four half-sandwich metal centers. acs.org The resulting macrocycles possess a defined cavity capable of encapsulating guest molecules, demonstrating their function as molecular hosts. acs.orgmdpi.com

The table below summarizes the composition and key structural features of a series of these bianthracene-based metallacycles.

Table 1. Composition of Representative Supramolecular Metallacycles Derived from 9,9'-Bianthracene Ligands. acs.org
MetallacycleBianthracene LigandMetal Center (M)Building Block (A)Final Structure Formula
1L1CpIrA1[(CpIr)₄A1₂L1₂]⁴⁺
2L1CpRhA1[(CpRh)₄A1₂L1₂]⁴⁺
3L1CpIrA2[(CpIr)₄A2₂L1₂]⁴⁺
4L2CpIrA1[(CpIr)₄A1₂L2₂]⁴⁺
5L2CpIrA2[(CpIr)₄A2₂L2₂]⁴⁺
6L3CpIrA1[(CpIr)₄A1₂L3₂]⁴⁺
7L3CpIrA2[(CpIr)₄A2₂L3₂]⁴⁺

Note: L1, L2, and L3 are different bidentate pyridine ligands featuring a 9,9'-bianthracene core. A1 and A2 are different building blocks (e.g., 2,5-dihydroxy-1,4-benzoquinone).

Intermolecular Forces Governing Supramolecular Assemblies

The stability and structure of supramolecular assemblies derived from 1,1'-bianthracene (B14151596) are dictated by a combination of non-covalent interactions. The interplay between these forces determines the final architecture and the host-guest properties of the system. fiveable.menih.gov

The large, planar aromatic surfaces of the anthracene (B1667546) units make π-π stacking a dominant organizing force in these systems. nih.gov These interactions arise from a combination of electrostatic and dispersion forces between π-electron systems. libretexts.org In the solid state, anthracene moieties often arrange in a parallel-displaced or sandwich-like fashion to maximize this attraction. mdpi.com For instance, in some metallacycles, the bianthracene groups adopt a nearly parallel orientation to facilitate intramolecular π-π stacking. acs.org The typical distance for such interactions is between 3.3 and 3.8 Å. mdpi.comarxiv.org These interactions are crucial for stabilizing the folded structures of molecular tweezers and the extended packing of complexes in crystals. mdpi.com

CH-π interactions are a type of non-conventional hydrogen bond where a C-H bond acts as the donor and a π-system (like an anthracene ring) acts as the acceptor. scielo.org.mxnih.gov These interactions, though weaker than classical hydrogen bonds, are numerous and directional, playing a significant role in the structure and stability of supramolecular complexes. mdpi.commdpi.commit.edu The strength of a single CH-π interaction is estimated to be around 1-2.5 kcal/mol. mdpi.comscielo.org.mx

In certain 9,9'-bianthracene-based metallacycles, the two anthracene panels are twisted almost perpendicular to each other. acs.org This specific geometry prevents intramolecular π-π stacking but creates an ideal pocket for CH-π interactions with guest molecules or other parts of the assembly. acs.org The precise geometry of these interactions, including the distance from the hydrogen atom to the centroid of the aromatic ring, is critical for molecular recognition. scielo.org.mx

Hydrogen bonding, the electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O) and another nearby electronegative atom, is one of the most important interactions in supramolecular chemistry due to its strength and directionality. rsc.orgresearchgate.net In bianthracene derivatives functionalized with groups like carboxylic acids or amides, hydrogen bonds are primary drivers for self-assembly. nih.gov For example, derivatives with hydroxyl or amino groups can form hydrogen bonds with solvent molecules or with complementary functional groups on guest molecules, influencing solubility and binding specificity. acs.orgnih.gov These interactions can lead to the formation of well-defined one-dimensional chains or complex two-dimensional layered structures. mdpi.comnih.gov

The table below provides a summary of the key intermolecular forces and their characteristic geometries observed in bianthracene-based supramolecular systems.

Table 2. Key Intermolecular Forces in Bianthracene Supramolecular Assemblies.
Interaction TypeDescriptionTypical DistanceObserved Geometry in Bianthracene Systems
π-π StackingAttractive interaction between aromatic rings.3.3 - 3.8 Å (inter-planar)Observed in metallacycle 1, where bianthracene units are nearly parallel. acs.org A face-to-face separation of 3.367 Å was seen in a related anthracene metallacycle. mdpi.com
CH-π InteractionInteraction between a C-H bond and a π-system.2.5 - 3.0 Å (H to π-centroid)Facilitated in metallacycles 2 and 3, where bianthracene units have dihedral angles of ~90°, creating a binding pocket. acs.org
Hydrogen BondingInteraction between H-bond donor (e.g., OH, NH) and acceptor (e.g., O, N).1.5 - 2.2 Å (H···Acceptor)Contributes to guest and solvent specificity in bianthracene-based metallacycles. acs.orgnih.gov Drives the formation of layered structures in dicarboxylic acid derivatives. nih.gov

The solvatophobic effect, often called the hydrophobic effect in aqueous systems, is a major driving force for host-guest complexation in solution. nih.govnih.gov The release of ordered solvent molecules from the host's cavity and from the surface of the guest upon complexation is entropically favorable, promoting the formation of the host-guest complex. researcher.lifenih.gov This effect is crucial for the binding of nonpolar guests within the aromatic cavities of bianthracene-based hosts in polar solvents. thno.org

Hydrogen Bonding Interactions

Ligand Design and Adaptive Guest Selection in Supramolecular Systems

The design of ligands based on bianthracene cores is a key strategy in creating sophisticated supramolecular systems capable of adaptive guest recognition. By systematically modifying the structure and dimensions of these ligands, it is possible to control the formation of host structures and fine-tune their affinity and selectivity for different guest molecules.

The research demonstrated that the precise dimensions of the ligands and the conjugation areas of the building blocks are critical in directing the host-guest interactions within these structures. researcher.lifenih.govacs.org The unique characteristics of the bidentate pyridyl ligands had a significant impact on the intra- and intermolecular forces, such as π-π stacking, CH-π interactions, and hydrogen bonding. nih.govacs.org These interactions, in turn, govern the system's capacity to recognize and accommodate various guest molecules, showcasing an adaptive guest selection process. nih.govacs.org

Self-sorting investigations confirmed a selective preference for specific ligands and building blocks during the formation of the macrocycles, a process that occurred without interference from external guest molecules. nih.govacs.org This highlights the remarkable topological stability of the resulting metallacycles, which maintain their structural integrity. nih.govacs.org The specific structures and behaviors of these supramolecular systems were rigorously confirmed using single-crystal X-ray diffraction, nuclear magnetic resonance (NMR), and mass spectrometry. acs.org

Table 1: Bianthracene-Based Ligands and Resulting Supramolecular Macrocycles

This interactive table summarizes the bidentate pyridine ligands derived from 9,9'-bianthracene and the corresponding supramolecular macrocycles formed.

LigandDescriptionResulting MacrocyclesMetal Building Block
L1 Bidentate pyridine ligand with a specific spacer size based on 9,9'-bianthracene. acs.org1-3 acs.orgCpIr/Rh acs.org
L2 Bidentate pyridine ligand with different dimensions from L1. acs.org4-5 acs.orgCpIr/Rh acs.org
L3 Bidentate pyridine ligand with unique sizing and conjugation area. acs.org6-7 acs.orgCp*Ir/Rh acs.org

Self-Assembly and Self-Organization Processes in Bianthracene-Based Systems

Self-assembly and self-organization are fundamental processes in supramolecular chemistry, describing the spontaneous arrangement of molecular components into ordered structures. biointerface.orgnumberanalytics.com Self-assembly typically refers to the formation of discrete, well-defined structures, while self-organization involves the arrangement of these structures into larger, long-range ordered patterns. biointerface.org In bianthracene-based systems, these processes are driven by a combination of intermolecular forces, leading to the creation of functional materials and complex architectures.

The twisted conformation of the 9,9'-bianthracene unit significantly influences its stacking behavior in condensed states, which is a critical factor in the self-assembly process. researchgate.net This inherent structural feature can be harnessed to direct the formation of specific supramolecular arrangements. For instance, attaching mesogens to the bianthracene core can induce the formation of liquid crystalline smectic phases. researchgate.net

A clear demonstration of self-assembly is seen with 10,10′-dibromo-9,9′-bianthracene (DBBA) molecules on a gold (Au(111)) surface. researchgate.net At specific coverages, DBBA molecules spontaneously form highly ordered single-molecule and double-molecule chains. researchgate.net This ordering is dictated by a delicate balance between intermolecular interactions (such as C–H…π and halogen bonds) and the interactions between the molecules and the gold substrate. researchgate.net Such on-surface self-assembly is a key step in bottom-up strategies for fabricating nanostructures like graphene nanoribbons. researchgate.net

Furthermore, the principles of self-organization can be observed in systems where bianthracene derivatives are designed to form hierarchical structures. ucm.es While not always coexistent, self-assembly can produce a large number of individual nanostructures which then self-organize into materials with long-range order. biointerface.org The interplay between different noncovalent interactions, such as π-π stacking and hydrogen bonding, can guide bianthracene-based components to form complex, multi-level architectures. researcher.lifeucm.es The ability to control these processes is essential for developing advanced materials for applications in nanoelectronics and optoelectronics. magtech.com.cn

Advanced Materials Science Applications of 1,1 Bianthracene Based Systems

Organic Light-Emitting Diodes (OLEDs)

The twisted structure of the 1,1'-bianthracene (B14151596) core, where the two anthracene (B1667546) units are nearly perpendicular, is crucial for its application in OLEDs. researchgate.net This conformation effectively prevents intermolecular interactions and self-quenching, leading to high quantum efficiencies and good thermal stability. researchgate.net

This compound derivatives are highly promising as materials for blue OLEDs, a critical component for full-color displays and solid-state lighting. researchgate.net They can function both as the primary light-emitting dopant and as the host material for other emitters. rsc.org

As blue emitters, their inherent chemical and thermal stability contributes to the longevity and performance of OLED devices. researchgate.net The rigid and planar π-conjugated system of bianthracene provides desirable optoelectronic properties, including fluorescence in the deep-blue region.

When used as host materials, the wide energy gap of bianthracene derivatives allows for efficient energy transfer to guest emitter molecules. rsc.orgmdpi.com For instance, fluorinated 9,9'-bianthracene (B94274) derivatives have been successfully used as hosts for dopants like DPAVBi and C545T, resulting in high-performance OLEDs. rsc.org The ambipolar nature of bianthracene, facilitating both hole and electron transport, is also a key advantage in host materials.

RoleKey AttributeExample Compound/SystemReported EfficiencyCitation
Blue Emitter High quantum efficiency, thermal stabilityAsymmetrical 9,9'-bianthracene derivative (mCzAnBzt)EQE: 7.95%, CIE: (0.15, 0.07) rsc.org
Blue Emitter High color purity10-(dibenzo[b,d]furan-4-yl)-9-(10-(dibenzo[b,d]furan-4-yl)anthracen-9-yl)anthraceneEQE: 2.11%, CIE: (0.17, 0.14) polimi.it
Host Material Wide band gap, ambipolar charge transport10,10'-bis(4-fluorophenyl)-9,9'-bianthracene (BAn-(4)-F) host for DPAVBi dopantEQE: 5.43% rsc.org
Host Material Efficient energy transfer10,10'-bis(4-fluorophenyl)-9,9'-bianthracene (BAn-(4)-F) host for C545T dopantEQE: 5.20% rsc.org

Key strategies include:

Isomerization: Modifying the linkage points of the anthracene units can alter the electronic properties and emission characteristics.

Asymmetrical Structuring: Creating asymmetrical molecules can disrupt aggregation and enhance emission properties. researchgate.net Donor-acceptor structures, for example, can facilitate charge transfer states that improve electroluminescence. rsc.org

Fluorine Substitution: Introducing fluorine atoms or trifluoromethyl groups can lower the LUMO energy level, which enhances electron injection. researchgate.net

Steric Hindrance: Attaching bulky substituents to the bianthracene core increases steric hindrance, which helps to suppress π-π stacking and concentration quenching, leading to improved efficiency in the solid state. researchgate.netrsc.org

These design principles are critical for developing next-generation blue emitters with high efficiency and long operational lifetimes. tcichemicals.com

The nature and position of substituents on the this compound framework have a profound impact on the final OLED device performance.

Electron-withdrawing groups, such as fluorine (F) or trifluoromethyl (CF3), are strategically introduced to modify the electronic properties of the molecule. nih.gov These groups lower the Lowest Unoccupied Molecular Orbital (LUMO), which can facilitate better electron injection from the cathode into the emitting layer. For example, introducing m-di(trifluoromethylphenyl) groups can lead to a blue-shifted emission and a reduced HOMO energy level due to the combined effects of increased steric hindrance and the electron-withdrawing nature of the trifluoromethyl groups. nih.gov

Conversely, bulky substituents like tert-butylphenyl groups are used to induce significant steric hindrance. This steric bulk disrupts intermolecular packing and reduces aggregation-caused quenching, a common issue that lowers fluorescence efficiency in the solid state. rsc.org By carefully balancing these electronic and steric effects, researchers can fine-tune the material properties to achieve deep-blue emission with high efficiency and thermal stability. rsc.org

In fluorescent OLEDs, only singlet excitons (S1) can decay radiatively to produce light, while triplet excitons (T1) are non-emissive. According to spin statistics, the ratio of singlets to triplets formed upon electrical excitation is typically 1:3, limiting the maximum internal quantum efficiency (IQE) to 25%. However, certain this compound-based systems have demonstrated a capacity to enhance the fraction of singlet excitons generated, thereby surpassing this statistical limit. rsc.org

One proposed mechanism is reverse intersystem crossing (RISC) from higher-lying triplet states (Tn, n>1) to singlet states (Sm, m≥1). In some bianthracene compounds with spatially orthogonal anthracene units, such as 10,10'-diphenyl-9,9'-bianthracene (B14697435) (PPBA), the energy levels of higher excited states can be manipulated to favor this RISC pathway. This process, sometimes referred to as the "fluorescent via higher triplet" (FvHT) mechanism, can generate additional singlet excitons without relying on thermally activated delayed fluorescence (TADF) or triplet-triplet annihilation (TTA). For instance, OLEDs using PPBA as the emitter have shown a high external quantum efficiency (EQE) of 11%, suggesting a singlet generation fraction well above 25%.

Furthermore, fluorinated bianthracene derivatives used as host materials, such as BAn-(4)-F, can also enhance the generation of singlet excitons in the guest emitter through a twisted intramolecular charge transfer (TICT) state, which facilitates the conversion of triplet states to singlet states. rsc.org

Impact of Substituents and Steric Hindrance on Device Performance

Organic Field-Effect Transistors (OFETs)

While the primary focus of this compound research has been on OLEDs, its charge transport characteristics also make it a candidate for use in other organic electronic devices like OFETs.

The active layer is the core component of an OFET where charge transport occurs. Anthracene and its derivatives are recognized as valuable building blocks for these active layers due to their potential for strong intermolecular interactions and good air stability. researchgate.netpolimi.it

Research has demonstrated the fabrication of OFETs using 9,9'-bianthracene as the active semiconductor layer. researchgate.netresearchgate.net In these devices, the bianthracene material forms a uniform, compact thin film when deposited via vacuum evaporation. researchgate.net The resulting OFETs have shown promising performance, exhibiting a field-effect mobility as high as 0.067 cm²/(V·s) and a current on/off ratio exceeding 5 x 10⁴. researchgate.netresearchgate.net This performance indicates that the molecular structure of bianthracene is conducive to efficient charge transport within the transistor channel. researchgate.net The material's inherent ambipolar behavior, allowing for the transport of both holes and electrons, further broadens its potential application in more complex circuits.

Influence of Thin-Film Morphology and Crystallinity on Charge Carrier Mobility

The efficiency of organic electronic devices is fundamentally tied to the charge carrier mobility of the organic semiconductor layer. For systems based on this compound, the physical arrangement of molecules (thin-film morphology) and the degree of structural order (crystallinity) are paramount in dictating how effectively charges are transported.

In organic semiconductors, charge transport occurs via a "hopping" mechanism between adjacent molecules. The rate of this hopping is highly sensitive to the intermolecular electronic coupling, which is maximized when molecules are closely packed in a well-ordered, crystalline structure. osti.govkpi.ua This ordered arrangement, often characterized by significant π-π stacking, creates efficient pathways for charge carriers, leading to higher mobility. pkusz.edu.cn Conversely, in an amorphous film where molecules are disordered, the poor electronic coupling between them impedes charge transport, resulting in lower mobility. nih.gov

Studies on anthracene derivatives have demonstrated a clear link between thin-film morphology and charge mobility. For instance, organic thin-film transistors (OTFTs) fabricated with dihexyl-bianthracene (DH-2A) showed high field-effect mobilities due to the formation of lamellar structures with a high degree of molecular ordering. researchgate.net The conditions during film deposition, such as substrate temperature, can be fine-tuned to optimize this molecular arrangement and enhance device performance. pkusz.edu.cn Research has shown that increasing the crystallinity of polymer films can significantly improve conductivity by enhancing the mobility of the charge carriers. ucla.edu While disordered molecular arrangements in amorphous thin films often lead to low carrier mobility, crystalline organic materials can exhibit mobilities several orders of magnitude higher. nih.gov For example, some anthracene derivatives have achieved mobilities comparable to or exceeding that of amorphous silicon. mdpi.com Therefore, controlling the thin-film morphology and maximizing crystallinity are key strategies in the development of high-performance electronic devices based on this compound and its derivatives. osti.govmdpi.com

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a sensitizing dye to absorb light and generate electrons. The performance of these cells is heavily dependent on the properties of this dye and its arrangement on the semiconductor surface.

Application as Co-Sensitizers in Photovoltaic Devices

A significant challenge in DSSC technology is the tendency for dye molecules to aggregate on the semiconductor (e.g., TiO2) surface, which can quench fluorescence and hinder performance. researchgate.netnih.gov Co-sensitization, the use of a second molecule alongside the primary dye, is an effective strategy to mitigate this issue. nih.gov Derivatives of this compound have proven to be effective co-sensitizers due to their bulky and twisted structure. researchgate.net

Optimization of Photovoltaic Performance through Molecular Design and Concentration

The effectiveness of a co-sensitizer is not only dependent on its presence but also on its specific molecular design and concentration. researchgate.netkfupm.edu.sa By modifying the structure of the this compound derivative, its absorption spectrum can be tailored to be complementary to that of the primary dye. rsc.org This allows the solar cell to harvest light over a broader range of wavelengths, thereby increasing the short-circuit current density (Jsc). nih.gov

The concentration of the co-sensitizer is another critical parameter that must be carefully optimized. An ideal concentration effectively prevents aggregation without displacing too many primary dye molecules from the semiconductor surface. rsc.orgkfupm.edu.sa Studies have shown that the photovoltaic performance does not necessarily change linearly with co-sensitizer concentration. researchgate.net For instance, in a system using a 9,9'-bianthracene-based co-sensitizer (LD2) with a primary dye (MK-3), the optimal performance was achieved with a specific concentration ratio (0.04 mM of LD2 with 0.2 mM of MK-3), yielding a power conversion efficiency of 6.47%. researchgate.net This highlights that finding the precise concentration balance is crucial for maximizing the efficiency of co-sensitized DSSCs. researchgate.netkfupm.edu.sa

Table 1: Performance of DSSCs with 9,9'-bianthracene-based Co-sensitizer

Sensitizer (B1316253) System (Concentration) Jsc (mA cm⁻²) Voc (V) FF PCE (%)
MK-3 (0.2 mM) + LD2 (0.04 mM) 14.54 0.653 0.681 6.47
N3 (0.3 mM) + RK-1 (0.2 mM) 18.1 0.888 0.574 9.23

Data sourced from references researchgate.netrsc.org. Jsc: Short-circuit current density; Voc: Open-circuit voltage; FF: Fill factor; PCE: Power conversion efficiency.

Extended π-Conjugated Systems and Nanomaterials

The rigid, twisted, and extended π-conjugated structure of this compound makes it an excellent building block for creating larger, functional nanomaterials with precisely controlled properties.

Precursors for Graphene Nanoribbons

Graphene nanoribbons (GNRs), which are narrow strips of graphene, possess a tunable electronic bandgap that makes them promising for nanoelectronic applications. aip.org A "bottom-up" synthesis approach, starting from molecular precursors, allows for the creation of GNRs with atomically precise structures. unibe.ch

10,10'-dibromo-9,9'-bianthracene (B55566) (DBBA) is a key precursor molecule used in the on-surface synthesis of chevron-type and 7-armchair GNRs. aip.orgnih.govrsc.org The process involves depositing the DBBA molecules onto a catalytic metal surface, such as gold (Au) or silver (Ag). aip.orgnih.gov Thermal annealing then initiates a sequence of reactions: first, the bromine atoms are cleaved from the bianthracene core, and the molecules polymerize into long chains. aip.orgescholarship.org A second heating step induces an intramolecular cyclodehydrogenation reaction, which planarizes the polymer chains into the final GNR structure. mpg.de The twisted structure of the DBBA precursor is a crucial element for the successful synthesis of these specific GNRs. aip.org This method provides a high degree of control over the GNR's width and edge structure, which in turn determines its electronic properties. unibe.ch

Oxygen- and Sulfur-Bridged V-shaped Organic Semiconductors

Introducing oxygen or sulfur atoms to bridge the two anthracene units of this compound creates a new class of V-shaped organic semiconductors. researchmap.jpresearchgate.net These molecules exhibit a more rigid, bent π-electronic core compared to the parent bianthracene. researchmap.jpoup.com

This structural modification significantly influences the material's properties. The bent conformation plays a key role in promoting a dense, herringbone-style crystal packing, which leads to strong intermolecular overlap. researchgate.netoup.com This dense packing is advantageous for charge transport. researchgate.net Indeed, single-crystal field-effect transistors fabricated from these materials have demonstrated high hole mobilities, reaching up to 2.0 cm²/Vs. researchgate.netoup.com Theoretical calculations have revealed that strong dispersion energy is the driving force behind the bent structures. researchmap.jp Furthermore, studies comparing the oxygen- and sulfur-bridged analogues have found that the sulfur-bridged V-shaped cores are better suited for two-dimensional charge transport. researchgate.netoup.com These unique V-shaped semiconductors are being explored for their potential in various organic electronic devices. researchmap.jpresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,2'-bianthracene (2A)
9,9'-bianthracene (BAn)
10,10'-dibromo-9,9'-bianthracene (DBBA)
10,10'-dichloro-9,9'-bianthryl (DCBA)
Dihexyl-bianthracene (DH-2A)
Graphene
Graphene Nanoribbons (GNRs)
Oxygen-Bridged V-shaped Organic Semiconductors

Computational and Theoretical Investigations of 1,1 Bianthracene

Quantum Chemical Calculation Methods

Quantum chemical calculations offer a powerful means to investigate the electronic structure, geometry, and excited-state properties of 1,1'-bianthracene (B14151596).

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. arxiv.orgnumberanalytics.com It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a functional of its electron density. numberanalytics.com DFT calculations are instrumental in determining the optimized geometry and understanding the electronic characteristics of this compound and its derivatives.

In its ground state, this compound adopts a twisted conformation with a dihedral angle of approximately 90° between the two anthracene (B1667546) moieties. This significant twist is a result of the steric repulsion between the hydrogen atoms at the 1, 8, 1', and 8' positions. researchgate.net This orthogonal arrangement effectively decouples the π-electron systems of the two anthracene units in the ground state. researchgate.net DFT calculations have been successfully employed to optimize the geometry of various bianthracene derivatives, providing crucial information for understanding their properties and reactivity. researchgate.netarxiv.org For instance, DFT has been used to study the structure of 10,10'-dibromo-9,9'-bianthracene (B55566) (DBBA) adsorbed on copper surfaces, identifying multiple stable adsorption sites and orientations. nih.gov The accuracy of DFT in predicting molecular geometries makes it a valuable tool for designing precursors for on-surface synthesis and other applications. ntnu.no

The electronic structure of this compound is also significantly influenced by its twisted geometry. The electronic decoupling of the anthracene units in the ground state is a key feature that can be modulated by substitution or environmental factors. researchgate.net DFT calculations have been used to analyze the electronic properties of functionalized bianthracenes, revealing how different substituents can alter the energy levels of the frontier molecular orbitals. researchgate.net This understanding is crucial for the design of bianthracene-based materials for electronic applications.

Table 1: Selected DFT Studies on Bianthracene Derivatives

Derivative Surface/Solvent Key Findings
10,10′-dibromo-9,9′-bianthracene (Br₂BA) Copper(111) Identified nine stable adsorption sites per unit cell. nih.gov
10,10′-diamine-9,9′-bianthracene ((NH₂)₂BA) Copper(111) Studied the effects of chemical control on self-assembly. nih.gov
10,10′-dimethyl-9,9′-bianthracene (Me₂BA) Copper(111) Investigated the role of entropic control in self-assembly. nih.gov
Fluorinated 9,9′-bianthracene derivatives N/A Extremely twisted conformations preventing π-electron extension. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited-state properties of molecules. uci.eduarxiv.orgrsc.org It is widely employed to calculate excitation energies, which correspond to the absorption of light, and to understand the nature of electronic transitions. q-chem.com For this compound and its derivatives, TD-DFT calculations have provided crucial insights into their photophysical behavior.

Upon photoexcitation, this compound can undergo a significant geometry relaxation in the excited state, leading to a more planar conformation. This relaxation is associated with the formation of a twisted intramolecular charge-transfer (TICT) state, particularly in polar solvents. researchgate.net TD-DFT calculations have been instrumental in characterizing these excited states and understanding the factors that govern their formation. researchgate.netacs.org For example, studies on fluorinated 9,9'-bianthracene (B94274) derivatives have used TD-DFT to investigate their TICT excited states, which are relevant for their application as host materials in organic light-emitting diodes (OLEDs). researchgate.net

TD-DFT calculations have also been used to explore the possibility of reverse intersystem crossing (RISC) in bianthracene derivatives. rsc.org In some cases, near-zero energy gaps between highly excited singlet and triplet states (Sm and Tn) can facilitate RISC, which is a key process in thermally activated delayed fluorescence (TADF). rsc.orgaps.org However, for some bianthracenes like PPBA, TD-DFT calculations have shown that the lowest triplet states are much lower in energy than the first excited singlet state, making TADF unfavorable. rsc.org The accuracy of TD-DFT in predicting excited-state properties is dependent on the choice of the exchange-correlation functional. aps.orgresearchgate.net

Table 2: TD-DFT Investigations of Excited States in Bianthracene Compounds

Compound Key Finding Application
PPBA Doubly degenerate lowest triplet states much lower than S₁, unfavorable for TADF. rsc.org Blue OLEDs
Fluorinated 9,9′-bianthracenes Formation of a highly polar intramolecular charge-transfer (TICT) state in the excited state. researchgate.net Host materials for OLEDs
1,9' BA Optimized structure in the S₁ state. acs.org Understanding solvent effects on excited-state dynamics

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Theoretical Modeling of Molecular Interactions

Understanding the non-covalent interactions involving this compound is crucial for predicting its behavior in condensed phases and its ability to form host-guest complexes.

The self-assembly of this compound derivatives on surfaces is governed by a delicate balance of intermolecular and molecule-substrate interactions. Theoretical models that can accurately describe these interactions, including dispersion forces (van der Waals interactions), are essential for predicting the resulting structures. acs.org

Dispersion energy plays a significant role in the packing of bianthracene molecules in crystals and their self-assembly on surfaces. For example, in the crystal structure of bi(anthracene-9,10-dimethylene), C-H···π interactions are observed between neighboring molecules. mdpi.com The strength of these interactions can be influenced by external pressure. mdpi.com Theoretical studies on the self-assembly of bianthracene derivatives on metal surfaces have highlighted the importance of accurately accounting for dispersion interactions to predict the correct assembly patterns. nih.gov

The unique cage-like structure of this compound allows it to act as a host molecule, encapsulating various guest molecules. Theoretical modeling is a valuable tool for understanding the principles of guest recognition and screening in these host-guest systems.

Computational studies have been used to explore the spatial and conformational factors that influence guest molecule screening. acs.orgreferencecitationanalysis.com The interactions between the host and guest, which can include π-π stacking, CH-π interactions, and hydrogen bonding, can be analyzed to understand the selectivity of the host for certain guests. acs.orgresearcher.life For example, in supramolecular metallacycles derived from 9,9'-bianthracene, the specific properties of the ligands were found to significantly affect these non-covalent interactions, thereby influencing the system's ability to recognize and tolerate different guest molecules. acs.orgresearcher.life Virtual screening methods, often used in drug discovery, can be adapted to identify potential guests for synthetic receptors like those based on bianthracene. rsc.org

Intermolecular Interaction Analysis (e.g., Dispersion Energy)

Prediction of Self-Assembly and Polymerization Pathways on Surfaces

Theoretical predictions of how molecules will self-assemble and react on surfaces are critical for the bottom-up fabrication of novel nanomaterials. researchgate.net

Computational approaches that combine different methods, such as DFT and statistical mechanical models, are used to simulate the self-assembly of bianthracene derivatives on metal surfaces. nih.govresearchgate.net These simulations can predict the most likely structures to form under specific conditions, taking into account both chemical and entropic factors. nih.gov For example, theoretical methodologies have been developed to distinguish between chemical control, which favors the formation of chain-like structures, and entropic control, which can lead to amorphous islands. nih.gov

Furthermore, theoretical calculations are crucial for elucidating the reaction pathways of on-surface polymerization. For instance, in the synthesis of graphene nanoribbons from 10,10'-dibromo-9,9'-bianthracene on a gold surface, computational studies have helped to determine the mechanism of cyclodehydrogenation. rsc.orgornl.gov By comparing the energy profiles of different possible reaction pathways, including those involving hydrogen shifts, the most favorable mechanism can be identified. rsc.orgsemanticscholar.org These theoretical insights are essential for controlling the on-surface synthesis to produce well-defined nanostructures. researchgate.netnih.gov

Future Research Directions and Perspectives in 1,1 Bianthracene Chemistry

Rational Molecular Design for Advanced Optoelectronic Properties

The performance of 1,1'-bianthracene-based materials in optoelectronic devices is intrinsically linked to their molecular structure. Future research will focus on the rational design of new derivatives with tailored properties. This involves the strategic introduction of functional groups to modulate the electronic and photophysical characteristics of the bianthracene core.

Key strategies for molecular design include:

Tuning Emission Color: The introduction of electron-donating and electron-accepting moieties can be used to fine-tune the emission color of This compound (B14151596) derivatives. This is crucial for the development of full-color displays and white organic light-emitting diodes (OLEDs).

Enhancing Quantum Efficiency: The quantum efficiency of fluorescence can be improved by designing molecules that minimize non-radiative decay pathways. This can be achieved by introducing bulky substituents to prevent aggregation-caused quenching and by optimizing the twisted intramolecular charge transfer (TICT) state. researchgate.net

Improving Charge Transport: The charge transport properties of this compound derivatives can be enhanced by modifying the molecular structure to facilitate efficient charge injection and transport. This is essential for improving the performance of organic field-effect transistors (OFETs) and organic solar cells (OSCs).

Recent studies have shown that the introduction of fluorine atoms or other substituents can significantly impact the performance of bianthracene-based materials in OLEDs. magtech.com.cnresearchgate.net For instance, fluorinated 9,9'-bianthracene (B94274) derivatives have been shown to act as excellent blue host materials in fluorescent OLEDs. researchgate.net The strategic placement of fluorine atoms can lead to high external quantum efficiencies (EQEs) and improved device stability. researchgate.net

The development of bent-shaped π-cores is another promising approach for designing high-performance organic semiconductors. acs.org This design strategy can lead to materials with high chemical stability and good solution processability, which are crucial for large-scale industrial production. acs.org

Derivative Modification Application Key Finding
Fluorinated 9,9'-bianthraceneFluorine substitutionBlue host material for OLEDsEnhanced EQE and device stability. researchgate.net
10,10'-bis(4-fluorophenyl)-9,9'-bianthracene (BAn-(4)-F)Fluorophenyl substitutionHost material for fluorescent OLEDsAchieved a high EQE of 5.43% with blue emission. researchgate.net
trans-9,10-bis(2-butoxyphenyl)anthracene (BBPA)Butoxyphenyl substitutionDeep-blue emitter for OLEDsAchieved an EQE of 10.27% with deep-blue emission. nih.gov

Deeper Mechanistic Understanding of Exciton (B1674681) Dynamics and Energy Transfer

A thorough understanding of the fundamental photophysical processes that occur in this compound and its derivatives is crucial for optimizing their performance in optoelectronic devices. Future research will focus on elucidating the complex interplay between molecular structure, exciton dynamics, and energy transfer mechanisms.

Key areas of investigation include:

Singlet Fission and Triplet-Triplet Annihilation: this compound and its derivatives have shown potential for singlet fission, a process that can generate two triplet excitons from a single singlet exciton. researchgate.net This could significantly enhance the efficiency of organic solar cells. Further research is needed to understand the factors that govern the efficiency of singlet fission and subsequent triplet-triplet annihilation.

Twisted Intramolecular Charge Transfer (TICT): The TICT state plays a crucial role in the photophysics of many 9,9'-bianthracene derivatives. researchgate.net A deeper understanding of the formation and decay of the TICT state is essential for designing materials with high fluorescence quantum yields and for controlling the emission color.

Energy Transfer in Host-Guest Systems: In many OLED applications, this compound derivatives are used as host materials for fluorescent or phosphorescent dopants. Understanding the mechanisms of energy transfer from the host to the guest is critical for optimizing device efficiency. researchgate.netcam.ac.uk

Transient absorption spectroscopy and other time-resolved spectroscopic techniques will be invaluable tools for probing the dynamics of these photophysical processes. researchgate.netacs.org Theoretical calculations will also play a vital role in complementing experimental studies and providing a deeper understanding of the underlying mechanisms. dtu.dk

Development of Novel Supramolecular Architectures with Tailored Functionality

The self-assembly of this compound derivatives into well-defined supramolecular architectures offers a powerful bottom-up approach to creating functional materials with novel properties. tue.nl Future research will explore the design and synthesis of new bianthracene-based building blocks for the construction of complex supramolecular systems.

Key research directions include:

Host-Guest Chemistry: The unique V-shaped geometry of 9,9'-bianthracene makes it an attractive scaffold for the construction of host molecules capable of recognizing and binding guest molecules. acs.org This could lead to the development of new sensors, catalysts, and drug delivery systems.

Liquid Crystals: By attaching appropriate mesogenic units to the bianthracene core, it is possible to create liquid crystalline materials with interesting optical and electronic properties. researchgate.net These materials could find applications in displays, optical switching, and other advanced technologies.

Nanostructured Materials: The controlled self-assembly of this compound derivatives can be used to create a variety of nanostructured materials, including nanofibers, nanotubes, and vesicles. These materials could have applications in areas such as organic electronics, photonics, and biomedicine.

The formation of these supramolecular architectures is driven by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. tue.nlrsc.org A detailed understanding of these interactions is essential for controlling the self-assembly process and for creating materials with the desired properties.

Integration into Emerging Functional Materials and Devices

The unique properties of this compound and its derivatives make them attractive candidates for a wide range of emerging applications. Future research will focus on integrating these materials into new functional systems and devices.

Potential areas of application include:

Perovskite Solar Cells: Anthracene-based materials have been explored as hole-transporting materials in perovskite solar cells, showing promising results. acs.org Further optimization of this compound derivatives could lead to even more efficient and stable devices.

Organic Field-Effect Transistors (OFETs): The high charge carrier mobility of some this compound derivatives makes them suitable for use as the active layer in OFETs. acs.org Research in this area will focus on improving device performance and stability.

Sensors: The fluorescence of this compound derivatives can be sensitive to the presence of specific analytes. This property can be exploited to develop highly sensitive and selective chemical and biological sensors.

White-Light Emitting Devices: Certain bianthryl derivatives have been shown to emit white light in simple, non-doped OLEDs, which is highly sought after for solid-state lighting applications. acs.org

The on-surface synthesis of conjugated polymers from bianthracene precursors is another exciting avenue of research that could lead to the fabrication of novel low-bandgap materials with tailored electronic properties. researchgate.net

The continued exploration of the fundamental chemistry and physics of this compound, coupled with innovative molecular design and device engineering, will undoubtedly lead to the development of new materials and technologies with significant societal impact.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.